Pedunculagin
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Overview
Description
Pedunculagin is an ellagitannin, a type of hydrolyzable tannin, which is formed from casuarictin via the loss of a gallate group . It is naturally found in various plants, including pomegranates (Punica granatum), walnuts (Juglans regia), and the Indian gooseberry (Phyllanthus emblica) . This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of pedunculagin has been reported . The synthesis involves the formation of the ellagitannin structure through a series of chemical reactions, including esterification and oxidation. Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the successful formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources. For example, this compound can be extracted from the leaves of Quercus mongolica using solvents like methanol or ethanol . The extract is then purified using techniques such as column chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Pedunculagin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and hydrolyzing agents like hydrochloric acid . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound include ellagic acid, which is known for its potent antioxidant properties .
Scientific Research Applications
Pedunculagin has a wide range of scientific research applications:
Mechanism of Action
Pedunculagin exerts its effects through several mechanisms:
Enzyme Inhibition: This compound is a highly active inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: This compound inhibits the production of inflammatory cytokines like interleukin-6 and interleukin-8, reducing inflammation.
Antitumor Activity: This compound induces cytotoxicity in cancer cells, leading to cell death and inhibiting tumor growth.
Comparison with Similar Compounds
Pedunculagin is similar to other ellagitannins, such as:
Punicalagin: Found in pomegranates, punicalagin also exhibits strong antioxidant and anti-inflammatory properties.
Terflavin B: An isomer of this compound, terflavin B shares similar chemical properties and biological activities.
Castalagin and Vescalagin: Found in oak wood, these ellagitannins have similar antioxidant and antitumor activities.
This compound is unique due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
7045-42-3 |
---|---|
Molecular Formula |
C34H24O22 |
Molecular Weight |
784.5 g/mol |
IUPAC Name |
(1R,2S,19R,20S,22R)-7,8,9,12,13,14,20,28,29,30,33,34,35-tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone |
InChI |
InChI=1S/C34H24O22/c35-10-1-6-15(23(43)19(10)39)16-7(2-11(36)20(40)24(16)44)31(48)54-27-14(5-52-30(6)47)53-34(51)29-28(27)55-32(49)8-3-12(37)21(41)25(45)17(8)18-9(33(50)56-29)4-13(38)22(42)26(18)46/h1-4,14,27-29,34-46,51H,5H2/t14-,27-,28+,29-,34+/m1/s1 |
InChI Key |
IYMHVUYNBVWXKH-HUMDKZJCSA-N |
SMILES |
C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H]([C@H](O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
Origin of Product |
United States |
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